molecular formula C28H29N3O3 B6485871 4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 912902-83-1

4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No. B6485871
CAS RN: 912902-83-1
M. Wt: 455.5 g/mol
InChI Key: VBPDYSNZQAHZRT-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodiazole ring, a pyrrolidin-2-one ring, and methoxyphenyl groups. These groups are common in many biologically active compounds .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving the formation of rings and the addition of functional groups .


Molecular Structure Analysis

The compound’s structure includes a five-membered pyrrolidine ring, which is a common feature in many biologically active compounds. The presence of the benzodiazole and methoxyphenyl groups could contribute to the compound’s potential biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. These could include its solubility, stability, melting point, boiling point, and reactivity .

Scientific Research Applications

Antiviral Activity

The compound exhibits antiviral properties, particularly against type 1 human immunodeficiency virus (HIV-1). Researchers have synthesized derivatives of this compound, such as 6-benzyl and 6-(2,6-difluorobenzyl) derivatives, which effectively inhibit HIV-1 replication in vitro. These derivatives suppress viral reproduction by 50% at specific concentrations .

Chemical Biology and Medicinal Chemistry

Researchers have explored the compound’s potential as a scaffold for designing novel drugs. By modifying substituents at positions 5 and 6 of the pyrimidine ring, they aim to create analogs with improved pharmacological properties. These efforts contribute to drug discovery and development .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential biological activity. This could involve in vitro and in vivo studies to determine its effects on biological systems .

properties

IUPAC Name

4-[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3/c1-19-8-11-24(16-20(19)2)34-15-14-30-26-7-5-4-6-25(26)29-28(30)21-17-27(32)31(18-21)22-9-12-23(33-3)13-10-22/h4-13,16,21H,14-15,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPDYSNZQAHZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one

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